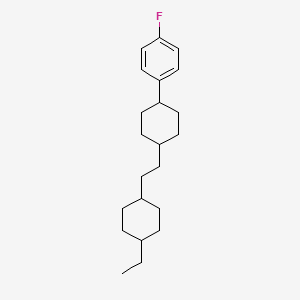

1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene

Descripción general

Descripción

1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene is a complex organic compound featuring a fluorobenzene moiety attached to a cyclohexyl group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the trans-4-ethylcyclohexyl group, which is then attached to the fluorobenzene ring through a series of reactions. The key steps include:

Formation of trans-4-ethylcyclohexyl group: This can be achieved through the hydrogenation of 4-ethylcyclohexene in the presence of a suitable catalyst.

Attachment to fluorobenzene: The trans-4-ethylcyclohexyl group is then reacted with 4-fluorobenzene under specific conditions, often involving a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Aplicaciones Científicas De Investigación

Organic Chemistry

1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules, facilitating the development of new materials and compounds.

Materials Science

The compound's distinct structural properties make it valuable in the development of advanced materials:

- Liquid Crystals: Its hydrophobic characteristics can be exploited in liquid crystal displays (LCDs).

- Polymers: The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

Biological and Medicinal Research

Research is ongoing to explore the biological activities of this compound:

- Potential Anticancer Activity: Preliminary studies suggest that the compound may interact with specific molecular targets involved in cancer progression.

- Therapeutic Applications: Investigations are being conducted into its efficacy as a therapeutic agent, particularly in modulating enzyme activity and receptor interactions.

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal indicated that derivatives of fluorinated compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways critical for tumor growth .

Case Study 2: Materials Development

In materials science, researchers have utilized this compound to synthesize novel polymer blends that demonstrate improved thermal and mechanical properties compared to traditional polymers. These advancements are particularly relevant for applications in electronics and automotive industries .

Mecanismo De Acción

The mechanism by which 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene exerts its effects depends on its interaction with specific molecular targets. The fluorobenzene moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexyl groups may influence the compound’s overall conformation and binding affinity to these targets.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(trans-4-(2-(trans-4-Methylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene

- 1-(trans-4-(2-(trans-4-Isopropylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene

Uniqueness

1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene is unique due to the specific arrangement of its cyclohexyl and fluorobenzene groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.

Actividad Biológica

1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene, a compound with the CAS number 95837-21-1, has garnered attention in recent years for its potential biological activity. This article explores its synthesis, biological properties, and implications for future research.

Chemical Structure and Properties

The molecular formula of this compound is C22H33F, with a molecular weight of 334.49 g/mol. The compound features a unique arrangement of cyclohexyl and fluorobenzene moieties, which may influence its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 334.49 g/mol |

| CAS Number | 95837-21-1 |

| InChI Key | SOLQDJUTBJEPAR-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound involves several key steps:

- Preparation of trans-4-Ethylcyclohexane : Hydrogenation of ethylbenzene.

- Formation of the cyclohexyl-ethyl linkage : Alkylation with an appropriate agent.

- Introduction of the fluorobenzene moiety : Coupling reactions to form the final product.

These steps require careful optimization to maximize yield and purity, often utilizing high-pressure hydrogenation reactors and specialized catalysts.

The biological activity of this compound remains under investigation, particularly regarding its interactions with biological molecules. Preliminary studies suggest potential applications in pharmacology and materials science, especially in liquid crystal technologies due to its structural properties.

Case Studies

- Cholesterol Absorption Inhibition : Similar compounds have shown efficacy in lowering cholesterol levels. For instance, a study on related azetidinones demonstrated significant reductions in liver cholesteryl esters in cholesterol-fed hamsters, suggesting that derivatives of this compound might exhibit similar properties .

- Liquid Crystal Applications : The compound’s unique structure allows it to align under electric fields, making it suitable for advanced display technologies. Research is ongoing to determine its effectiveness compared to existing liquid crystal materials.

Research Findings

Recent studies have indicated that compounds with structural similarities may exhibit various biological activities, including:

- Anti-inflammatory : Potential modulation of inflammatory pathways.

- Antimicrobial : Activity against certain bacterial strains.

However, comprehensive toxicological evaluations are necessary to assess safety and efficacy fully.

Propiedades

IUPAC Name |

1-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33F/c1-2-17-3-5-18(6-4-17)7-8-19-9-11-20(12-10-19)21-13-15-22(23)16-14-21/h13-20H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTDHEPDBAQERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676918 | |

| Record name | 1-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95837-21-1 | |

| Record name | 1-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.